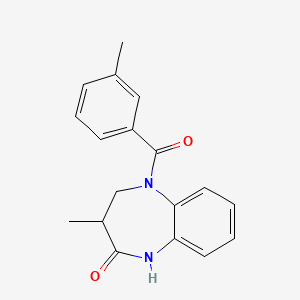

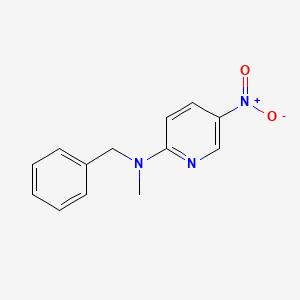

![molecular formula C18H21N7O2 B2473541 6-metoxi-N-(1-(3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il)piperidin-4-il)nicotinamida CAS No. 2034516-64-6](/img/structure/B2473541.png)

6-metoxi-N-(1-(3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il)piperidin-4-il)nicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.

BenchChem offers high-quality 6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

La 1,2,4-triazolo [1,5-a]piridina, con su átomo de nitrógeno en posición puente, ha atraído la atención en química medicinal. Los investigadores han explorado su potencial como andamiaje para el desarrollo de fármacos. Cabe destacar que presenta diversas actividades, entre las que se incluyen:

- Además, estos compuestos tienen aplicaciones en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

Ciencias de los Materiales

Más allá de las aplicaciones medicinales, las 1,2,4-triazolo [1,5-a]piridinas se utilizan en las ciencias de los materiales. Sus propiedades las convierten en candidatas interesantes para el diseño de materiales funcionales, como sensores, catalizadores y semiconductores orgánicos .

Metodología Sintética

La síntesis de 1,2,4-triazolo [1,5-a]piridinas ha sido objeto de investigación. Se han establecido métodos como la síntesis en microondas sin catalizador. Estos enfoques ecológicos permiten un acceso eficiente al compuesto, demostrando un amplio alcance del sustrato y una buena tolerancia a los grupos funcionales .

Inhibición Selectiva de Quinasas

Los investigadores han descubierto nuevas clases de inhibidores de quinasas basados en andamiajes de 1,2,4-triazolo [1,5-a]piridina. Estos inhibidores se dirigen a quinasas específicas implicadas en enfermedades como el cáncer y la inflamación .

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of triazolo pyrazine derivatives , which are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through binding, leading to changes in the target’s function.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

A related compound was found to have increased oral bioavailability due to the insertion of a methyleneamino linker . This suggests that similar modifications could potentially enhance the bioavailability of this compound.

Result of Action

Given the biological activities associated with triazole compounds , it is plausible that this compound could have a range of effects at the molecular and cellular level.

Propiedades

IUPAC Name |

6-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-12-22-23-17-16(19-7-10-25(12)17)24-8-5-14(6-9-24)21-18(26)13-3-4-15(27-2)20-11-13/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGBHASMAOJESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CN=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2473471.png)

![N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)